molecular formula C15H21NO3 B2856579 N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-propylbenzamide CAS No. 2034419-11-7

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-propylbenzamide

Cat. No. B2856579
CAS RN: 2034419-11-7
M. Wt: 263.337
InChI Key: FDZRBNZBUYMRAC-UHFFFAOYSA-N
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Description

“N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-propylbenzamide” is a chemical compound that likely contains a 3-hydroxytetrahydrofuran group, a propyl group, and a benzamide group . It’s likely used in scientific research, particularly in organic chemistry studies and potentially in drug synthesis.


Synthesis Analysis

While specific synthesis methods for this compound are not available, 3-hydroxytetrahydrofuran (3-OH THF), a component of this compound, can be synthesized via several methods. One method involves the cyclization and hydrolysis of 3,4-Dibromo-1-methoxybutane . Another method involves the hydroboration of 2,3- and 2,5-dihydrofuran employing various borane reagents .

Scientific Research Applications

Synthetic Chemistry and Catalysis

One area of application for compounds structurally related to N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-propylbenzamide is in synthetic chemistry, where they serve as intermediates in the synthesis of complex molecules. For instance, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide involved reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol. This process highlighted the compound's role as an N,O-bidentate directing group, potentially suitable for metal-catalyzed C–H bond functionalization reactions (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).

Biochemical Applications

In biochemical research, derivatives of this compound have been utilized to study metabolic pathways. The formation and metabolism of N-hydroxymethyl compounds, such as N-(Hydroxymethyl)-benzamide, were characterized as major metabolites in vitro, providing insights into the stability and metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds (D. Ross et al., 1983).

Materials Science and Environmental Applications

Research in materials science has applied similar compounds for the development of biosensors and environmental remediation techniques. A high sensitive biosensor based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode was developed for the simultaneous determination of glutathione and piroxicam, showcasing the compound's utility in electrochemical sensors (H. Karimi-Maleh et al., 2014).

Additionally, the photocatalytic degradation of Propyzamide, a related benzamide derivative, using TiO2-loaded adsorbent supports demonstrated the potential for these compounds in enhancing the rate of mineralization of pollutants and reducing the concentration of solution-phase intermediates in water treatment processes (T. Torimoto et al., 1996).

Antimicrobial and Pharmacological Studies

The synthesis and antimicrobial screening of thiazolidinone derivatives incorporating a benzamide ring structure have shown promise for the development of new therapeutic agents against bacterial and fungal infections. This suggests potential pharmacological applications for benzamide derivatives in treating microbial diseases (N. Desai et al., 2013).

properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-2-3-12-4-6-13(7-5-12)14(17)16-10-15(18)8-9-19-11-15/h4-7,18H,2-3,8-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZRBNZBUYMRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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